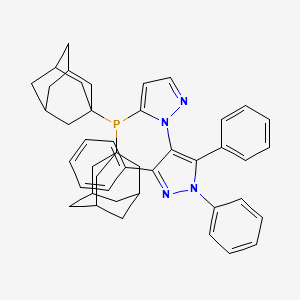
Ad-BippyPhos
Descripción general
Descripción
Ad-BippyPhos, also known as 5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole, is an effective ligand that catalyzes C-O coupling reactions of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols .
Synthesis Analysis
The key precursor to Bippyphos was prepared via a one-pot bromination of diketone followed by alkylation with pyrazole and condensation with phenylhydrazine. Lithiation of the resulting compound and trapping with di-tert-butylchlorophosphine afforded Bippyphos .Molecular Structure Analysis
The molecular formula of this compound is C44H47N4P. It is a Pd-based catalyst with a bulky ligand .Chemical Reactions Analysis
This compound has been found to be critical for the installation of heteroaromatic groups in Pd-catalyzed C-N coupling reactions . It has also been demonstrated to be useful in Pd-catalyzed amination reactions and other cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 662.8 g/mol. It has a XLogP3-AA value of 10.4, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. It also has 7 rotatable bonds .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Ad-BippyPhos has shown significant potential in catalytic applications, particularly in palladium-catalyzed C–O cross-coupling reactions. A study by Sawatzky, Hargreaves, and Stradiotto (2016) demonstrated the effectiveness of this compound in these reactions, involving aliphatic alcohols and (hetero)aryl halides. The study found that while RockPhos-based catalyst systems were generally superior, this compound-based catalysts also exhibited effective performance in various C–O cross-couplings, sometimes outperforming RockPhos. This research establishes this compound as a valuable ligand in catalytic reactions, contributing to the development of efficient synthetic methodologies (Sawatzky, Hargreaves, & Stradiotto, 2016).
Advancements in Ligand Synthesis
Research into the synthesis of the BippyPhos family of ligands, including this compound, has been explored to understand the structure-activity relationships of these phosphine ligands. A study by Withbroe et al. (2008) described an efficient method for preparing BippyPhos and its derivatives. This streamlined synthesis approach is crucial for probing the relationships between ligand structure and catalytic activity, demonstrating the utility of these ligands in various cross-coupling reactions (Withbroe, Singer, & Sieser, 2008).
Application in Palladium-Catalyzed Coupling Reactions
The bis-pyrazole phosphine ligand BippyPhos, closely related to this compound, has been effectively used in palladium-catalyzed cross-coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Porzelle, Woodrow, and Tomkinson (2009) found that reactions proceeded smoothly under specified conditions, yielding N-arylhydroxylamine products. This highlights the ligand's versatility and effectiveness in facilitating complex organic transformations (Porzelle, Woodrow, & Tomkinson, 2009).
High-Throughput Discovery in Medicinal Chemistry
This compound has been identified as a highly effective catalyst system in the construction of N,N-diaryl sulfonamide motifs, relevant to medicinal chemistry. Becica, Hruszkewycz, Steves, Elward, Leitch, and Dobereiner (2019) conducted high-throughput experimentation to discover this catalytic method. The study emphasized the ligand's effectiveness in installing heteroaromatic groups and suggested the importance of remote steric demand in catalyst success (Becica, Hruszkewycz, Steves, Elward, Leitch, & Dobereiner, 2019).
Mecanismo De Acción
Target of Action
Ad-BippyPhos is a highly versatile ligand used in palladium (Pd) catalyzed C-N, C-O, and C-C coupling . The primary target of this compound is the Pd center, which plays a crucial role in various cross-coupling reactions .
Mode of Action
This compound interacts with its target, the Pd center, to catalyze various coupling reactions. It is particularly critical for the installation of heteroaromatic groups . The steric demand of the ligands, characterized by a large cone angle combined with an accessible Pd center, is correlated to successful catalysts for C-N coupling reactions .
Biochemical Pathways
This compound affects the biochemical pathways involved in C-N, C-O, and C-C coupling reactions. It has been shown to be highly effective in Pd catalyzed C-N, C-O, and C-C coupling, particularly in the coupling of primary amines with aryl halides .
Result of Action
The action of this compound results in the formation of various coupled products. It is particularly effective in the synthesis of densely-functionalized N,N-diaryl sulfonamide motifs, which are relevant to medicinal chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular sieves can mitigate the decomposition of the aryl halide
Direcciones Futuras
Propiedades
IUPAC Name |
bis(1-adamantyl)-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47N4P/c1-4-10-36(11-5-1)40-42(41(37-12-6-2-7-13-37)47(46-40)38-14-8-3-9-15-38)48-39(16-17-45-48)49(43-24-30-18-31(25-43)20-32(19-30)26-43)44-27-33-21-34(28-44)23-35(22-33)29-44/h1-17,30-35H,18-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBOUNFWVRWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ad-BippyPhos compare to other ligands for palladium-catalyzed C–O cross-coupling of aliphatic alcohols at room temperature?
A: The research article directly compares this compound to RockPhos, JosiPhos (CyPF-tBu), and Mor-DalPhos ligands in palladium-catalyzed C–O cross-coupling reactions. While the study found that RockPhos generally outperformed the other ligands at room temperature [], this compound, along with the other ligands, still demonstrated effectiveness in facilitating these reactions. The authors suggest that the choice of the optimal ligand may depend on the specific substrates and reaction conditions employed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





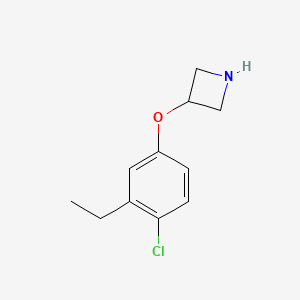
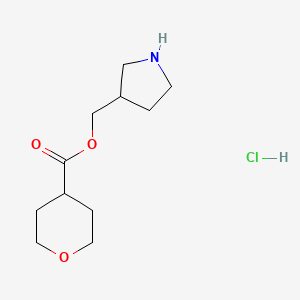


![3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1439886.png)

![3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439890.png)
![4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439891.png)
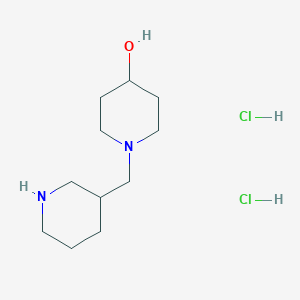
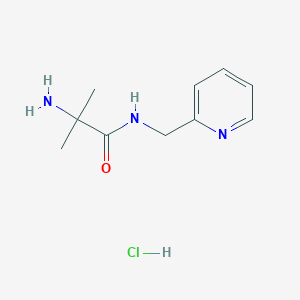
![3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1439895.png)
![(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1439897.png)